N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic compound that contains a triazolopyrimidine core structure and a benzodioxole moiety.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Hassneen & Abdallah (2003) explored new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. They prepared compounds by condensation of amino-pyrimidinones with dimethylformamide dimethyl acetal, reacting further with acetophenone and 2-acetylthiophene to yield specific pyridino derivatives. These compounds' structures were established based on chemical and spectroscopic evidence, highlighting their potential as versatile intermediates in heterocyclic chemistry Molecules.
Komykhov et al. (2017) synthesized (5S,7R)-5-aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols via three-component reactions, investigating their antimicrobial and antifungal activities. This study expands the chemical repertoire of triazolopyrimidines, suggesting their relevance in developing new antimicrobial agents Chemistry of Heterocyclic Compounds.
Bioactivity Studies
Titi et al. (2020) focused on synthesizing pyrazole derivatives and evaluating their bioactivities. Their study synthesized N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives, characterized them through various spectroscopic methods, and assessed their biological activity against breast cancer and microbes. This research underscores the potential of pyrimidin-2-amine derivatives in therapeutic applications Journal of Molecular Structure.
Zheng et al. (2014) reported on the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through an innovative intramolecular annulation process. The strategy offers a direct pathway to the 1,2,4-triazolopyridine skeleton, indicating its utility in synthesizing compounds with potential biological activities The Journal of organic chemistry.
Antimicrobial and Antitumor Activities
El-Gazzar & Hafez (2008) developed novel sulfur-containing poly-condensed heterocyclic derivatives with significant antimicrobial activity. Their work exemplifies the application of heterocyclic chemistry in addressing microbial resistance, offering new avenues for antimicrobial drug development Acta Chimica Slovenica.
Mechanism of Action
Mode of Action
It is suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is suggested that similar compounds modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
It is suggested that similar compounds have shown good antitumor activities, especially against various cancer cell lines .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-2-19-13-11(17-18-19)12(14-6-15-13)16-8-3-4-9-10(5-8)21-7-20-9/h3-6H,2,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCPFPSAYQSJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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